molecular formula C21H17N3O2 B2843336 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-52-8

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2843336
CAS RN: 942010-52-8
M. Wt: 343.386
InChI Key: DNHVBEVTDXFHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as ENN-NHC, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of naphthyridine-based compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and related compounds have been explored as fluorescent chemosensors for metal ions. A study highlighted the synthesis of N-ethyl-1-naphthalenecarboxamide (1NEa) for investigating its complexing behavior with metal ions. Molecular orbital calculations indicated that 1NEa could complex with metal ions through coordination with both the carbonyl oxygen of the amide group and π-electrons of the naphthalene ring, showcasing its potential as a fluorescent chemosensor (Kawakami et al., 2002).

Ligand Synthesis for Metal Complexes

Another application is found in the synthesis of ligands for metal complexes. The 4-carboxy-1,8-naphthyrid-2-yl moiety, obtained through Pfitzinger-type chemistry, has been utilized for its beneficial properties in promoting lower energy electronic absorption in metal complexes and offering a tether for anchoring ligands to semiconductor surfaces. This demonstrates the utility of 1,8-naphthyridine derivatives in the development of bi- and tridentate ligands for metal complexation (Zong et al., 2008).

Chemosensors for Transition Metal Ions

The compound and its derivatives have also been synthesized as chemosensors for transition metal ions, demonstrating selectivity towards Cu2+ ions in various solvent mixtures. This selectivity is accompanied by a color change, making these compounds valuable for detecting specific metal ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

1-ethyl-N-naphthalen-1-yl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-2-24-19-15(9-6-12-22-19)13-17(21(24)26)20(25)23-18-11-5-8-14-7-3-4-10-16(14)18/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVBEVTDXFHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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